Crystallographic Fragment Hit Validation Across Three Distinct Protein Targets vs. Absence of N1-Regioisomer from Any Public PDB Entry
N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine (UQS) has been experimentally validated as a bound fragment ligand in three independently determined crystal structures from separate PanDDA fragment-screening campaigns: Zika virus NS3 helicase (PDB 5RHM, resolution 1.68 Å), SARS-CoV-2 NSP13 helicase (PDB 5RLO, resolution 2.10 Å), and human SDCBP/syntenin-1 PDZ domains (PDB 7FSV) [1][2][3]. In all three structures, the compound is designated 'Subject of Investigation/Ligand of Interest,' indicating confirmed electron density for the bound state following PanDDA event-map analysis [1][2]. By contrast, the closest regioisomeric analog—1-(2-fluorobenzyl)-1H-pyrazol-4-amine (CAS 925634-52-2), which differs solely in the attachment point of the fluorobenzyl group (N1 of pyrazole vs. exocyclic N at C4)—returns zero protein-ligand complex structures in the PDB, indicating that this connectivity isomer has not been crystallographically validated as a protein-binding fragment under comparable screening conditions [4].
| Evidence Dimension | Number of validated protein-ligand co-crystal structures in the PDB |
|---|---|
| Target Compound Data | 3 PDB entries (5RHM, 5RLO, 7FSV) spanning 3 distinct protein families; all designated as Ligand of Interest |
| Comparator Or Baseline | 1-(2-fluorobenzyl)-1H-pyrazol-4-amine (CAS 925634-52-2): 0 PDB entries |
| Quantified Difference | Target: 3 structures; Comparator: 0 structures. Qualitative difference: confirmed fragment-binding competence vs. absence of structural evidence |
| Conditions | PanDDA X-ray crystallographic fragment screening; resolutions 1.68–2.10 Å; Diamond Light Source SGC fragment libraries |
Why This Matters
The presence of validated co-crystal structures provides direct, experimentally determined binding-mode information for structure-guided optimization, whereas the absence of any PDB entry for the N1-regioisomer represents a critical gap for teams requiring structural starting points for fragment elaboration.
- [1] Godoy, A.S., Mesquita, N.C.M.R., Oliva, G. PanDDA analysis group deposition — Crystal Structure of Zika virus NS3 Helicase in complex with Z1454310449. RCSB PDB Entry 5RHM, resolution 1.68 Å, 2020. DOI: 10.2210/pdb5rhm/pdb View Source
- [2] Newman, J.A., et al. PanDDA analysis group deposition — Crystal Structure of SARS-CoV-2 helicase in complex with Z1454310449. RCSB PDB Entry 5RLO, resolution 2.10 Å, 2020. DOI: 10.2210/pdb5rlo/pdb View Source
- [3] SDCBP PanDDA analysis group deposition — The PDZ domains of SDCBP in complex with Z1454310449. RCSB PDB Entry 7FSV, 2023. DOI: 10.2210/pdb7fsv/pdb View Source
- [4] RCSB PDB chemical structure search for 1-(2-fluorobenzyl)-1H-pyrazol-4-amine (CAS 925634-52-2). Search conducted May 2026; zero protein-ligand complex entries returned. https://www.rcsb.org/ View Source
